molecular formula C14H22F2N2O3S B2897622 1,1-difluoro-6-(1-methanesulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane CAS No. 2309751-37-7

1,1-difluoro-6-(1-methanesulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane

Cat. No.: B2897622
CAS No.: 2309751-37-7
M. Wt: 336.4
InChI Key: RGEOJMCRJBPSED-UHFFFAOYSA-N
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Description

1,1-difluoro-6-(1-methanesulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane: is a complex organic compound with a unique structure that includes both spiro and piperidine moieties

Scientific Research Applications

1,1-difluoro-6-(1-methanesulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-6-(1-methanesulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic structure: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the difluoro group: This step often involves the use of fluorinating agents under controlled conditions.

    Attachment of the piperidine moiety: This is usually done through a nucleophilic substitution reaction.

    Incorporation of the methylsulfonyl group: This step typically involves sulfonylation using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-6-(1-methanesulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane: can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of 1,1-difluoro-6-(1-methanesulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-difluoro-6-(1-methanesulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane: stands out due to its unique spirocyclic structure combined with the presence of both difluoro and methylsulfonyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N2O3S/c1-22(20,21)18-6-2-11(3-7-18)12(19)17-8-4-13(5-9-17)10-14(13,15)16/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEOJMCRJBPSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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